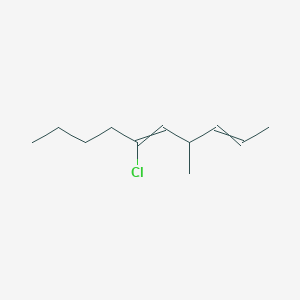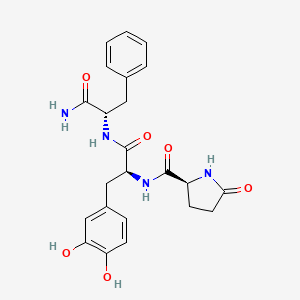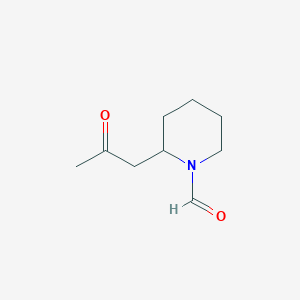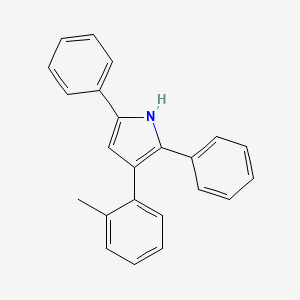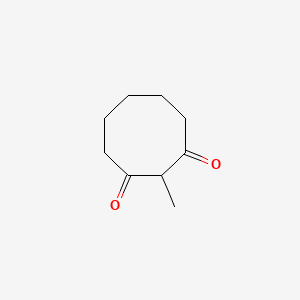
2-Methylcyclooctane-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methylcyclooctane-1,3-dione is an organic compound belonging to the class of cycloalkanes It is characterized by a cyclooctane ring with two ketone groups at the 1 and 3 positions and a methyl group at the 2 position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methylcyclooctane-1,3-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of a Dieckmann cyclization reaction, where a diester precursor undergoes intramolecular condensation to form the cyclooctane ring. The reaction is usually catalyzed by a strong base such as sodium ethoxide in an anhydrous solvent like ethanol .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 2-Methylcyclooctane-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenation reactions can be carried out using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated cyclooctane derivatives.
Scientific Research Applications
2-Methylcyclooctane-1,3-dione has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in studies of reaction mechanisms and kinetics.
Biology: The compound can be used as a model system to study the behavior of cyclic ketones in biological systems.
Industry: Used in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Methylcyclooctane-1,3-dione involves its interaction with various molecular targets. The ketone groups can participate in nucleophilic addition reactions, while the cyclooctane ring provides a rigid framework that influences the compound’s reactivity. The pathways involved may include the formation of intermediates that undergo further transformations to yield the final products .
Comparison with Similar Compounds
Cyclooctane: Lacks the ketone groups and methyl substitution, making it less reactive.
2-Methylcyclohexane-1,3-dione: Has a smaller ring size, which affects its chemical properties and reactivity.
Cyclooctane-1,3-dione: Similar structure but without the methyl group, leading to different reactivity patterns.
Uniqueness: 2-Methylcyclooctane-1,3-dione is unique due to its combination of a large cyclooctane ring, two ketone groups, and a methyl substitution. This structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .
Properties
CAS No. |
72635-00-8 |
|---|---|
Molecular Formula |
C9H14O2 |
Molecular Weight |
154.21 g/mol |
IUPAC Name |
2-methylcyclooctane-1,3-dione |
InChI |
InChI=1S/C9H14O2/c1-7-8(10)5-3-2-4-6-9(7)11/h7H,2-6H2,1H3 |
InChI Key |
MCQJBMDWCVAYJL-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=O)CCCCCC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



phosphanium bromide](/img/structure/B14465858.png)
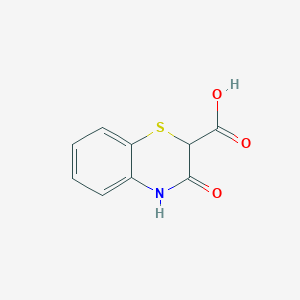

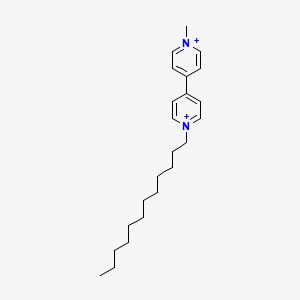
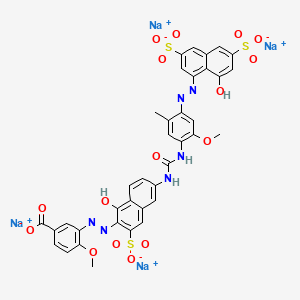
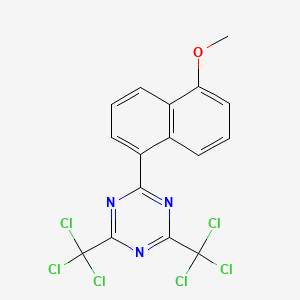
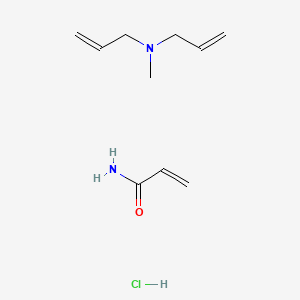
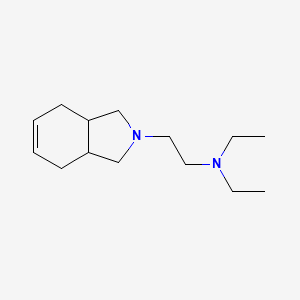
![(2E)-2-{[4-(Dimethylamino)phenyl]imino}-1-(thiophen-2-yl)ethan-1-one](/img/structure/B14465914.png)
